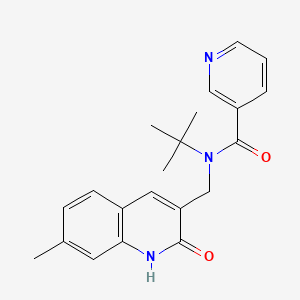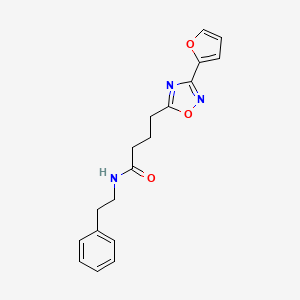
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-phenethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-phenethylbutanamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is commonly referred to as FOXY, and it has been synthesized using various methods.
Mecanismo De Acción
FOXY works by reacting with ROS to form a highly fluorescent compound. The fluorescence emitted by FOXY can be detected using various imaging techniques, including fluorescence microscopy. FOXY has been shown to be highly specific for ROS, and it does not react with other cellular components.
Biochemical and Physiological Effects
FOXY has been shown to have minimal biochemical and physiological effects on cells. It does not interfere with cellular processes or cause any toxic effects. This makes it an ideal probe for studying the role of ROS in various physiological and pathological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of FOXY is its high sensitivity and selectivity for ROS. It can detect ROS at very low concentrations, making it an ideal probe for studying their role in disease progression. Another advantage is its minimal interference with cellular processes, which makes it a safe and reliable probe for studying ROS. However, one limitation of FOXY is its limited stability in cells, which can affect its accuracy in detecting ROS.
Direcciones Futuras
FOXY has the potential to be used in various scientific research applications. One future direction is to develop more stable derivatives of FOXY that can be used for long-term studies in cells. Another direction is to explore the use of FOXY in studying the role of ROS in various diseases, including cancer and neurodegenerative diseases. Additionally, FOXY can be used to study the effects of various drugs on ROS levels in cells, which can help in the development of new drugs for treating diseases. Overall, FOXY has the potential to make significant contributions to the field of scientific research.
Conclusion
In conclusion, FOXY is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. FOXY has been synthesized using various methods and has been extensively studied for its potential use as a fluorescent probe for detecting ROS in cells. FOXY has minimal biochemical and physiological effects on cells and is highly specific for ROS. While FOXY has some limitations, it has the potential to make significant contributions to the field of scientific research in the future.
Métodos De Síntesis
The synthesis of FOXY has been achieved using several methods, including the reaction of furan-2-carboxylic acid hydrazide with 3-bromo propionic acid ethyl ester, followed by the reaction of the resulting compound with phenethylamine. Another method involves the reaction of furan-2-carboxylic acid hydrazide with 3-bromo propionic acid, followed by the reaction of the resulting compound with phenethylamine. Both methods have been successful in synthesizing FOXY.
Aplicaciones Científicas De Investigación
FOXY has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is its use as a fluorescent probe for detecting the presence of reactive oxygen species (ROS) in cells. ROS play a crucial role in various physiological and pathological processes, and the detection of ROS in cells is essential for understanding their role in disease progression. FOXY has been shown to be a highly sensitive and selective fluorescent probe for detecting ROS in cells.
Propiedades
IUPAC Name |
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c22-16(19-12-11-14-6-2-1-3-7-14)9-4-10-17-20-18(21-24-17)15-8-5-13-23-15/h1-3,5-8,13H,4,9-12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEHBHAMWVQEFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCCC2=NC(=NO2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

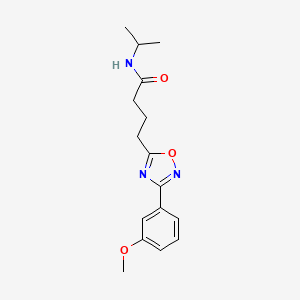

![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7692766.png)
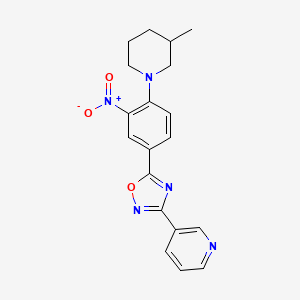
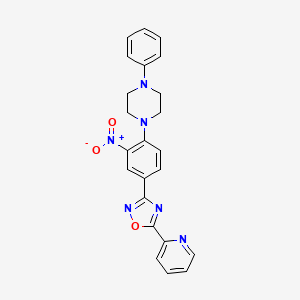
![1-methanesulfonyl-2-methyl-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B7692785.png)

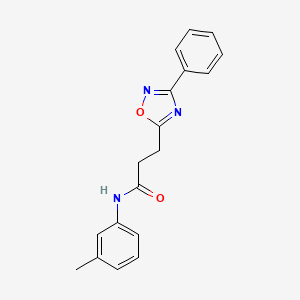



![3,4-dimethoxy-N'-[(E)-[4-(propan-2-yloxy)phenyl]methylidene]benzohydrazide](/img/structure/B7692835.png)

